molecular formula C18H17N3O2S B6008254 N-(4-ethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(4-ethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No.: B6008254
M. Wt: 339.4 g/mol
InChI Key: YBOIMOCGJGWWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10414797 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study on the synthesis and anticonvulsant activity of new 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl) acetamides, closely related to the compound of interest, revealed weak to moderate effects in a pentylenetetrazole-induced seizure model in mice. This suggests potential application in epilepsy research (Bunyatyan et al., 2020).

Anticancer Activity

Research on related N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides shows in vitro anticancer and antibacterial activity. This indicates the potential use of such compounds in cancer research, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

EGFR/HER2 Inhibitors

A study on benzo[g]quinazolin benzenesulfonamide derivatives, similar in structure to the compound , found that they act as dual inhibitors for EGFR/HER2 enzymes. This suggests a role in targeted cancer therapies, especially for lung cancer (Alsaid et al., 2017).

Cytotoxic Activity against Cancer Cell Lines

Another study synthesized compounds closely related to N-(4-ethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide and evaluated their cytotoxic activity against K562 (leukemia) and MCF7 (breast cancer) cell lines. This further underscores the potential of such compounds in cancer research (Nguyen et al., 2019).

Antitumor Evaluation

Further research on 3-benzyl-4(3H)quinazolinone analogues, sharing structural similarities with the compound of interest, indicated promising broad-spectrum antitumor activity. These findings are significant for the development of new anticancer drugs (Mohamed et al., 2016).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-12-7-9-13(10-8-12)19-16(22)11-24-18-20-15-6-4-3-5-14(15)17(23)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOIMOCGJGWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.